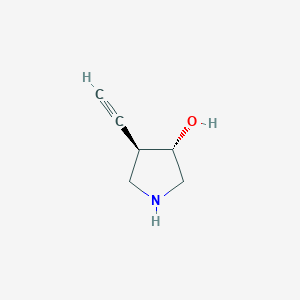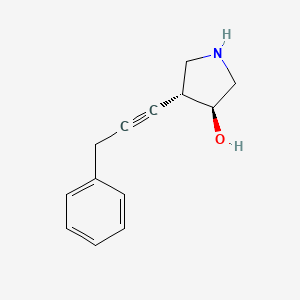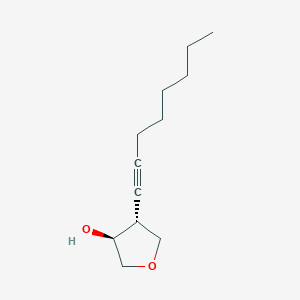![molecular formula C12H16FNO B1485743 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2158953-48-9](/img/structure/B1485743.png)
1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol
Vue d'ensemble
Description
1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol (FMCB) is a cyclic ether compound that has been used in a variety of scientific research applications due to its unique properties. FMCB is an odorless, colorless, and non-toxic compound that is soluble in water, ethanol, and other organic solvents. It is an excellent solvent for many organic compounds, including dyes, and is used in a wide range of applications, such as in the production of pharmaceuticals, agrochemicals, and other industrial products.
Applications De Recherche Scientifique
1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol has been widely used in scientific research due to its unique properties. It is an excellent solvent for many organic compounds, including dyes, and is used in a wide range of applications, such as in the production of pharmaceuticals, agrochemicals, and other industrial products. It has also been used in the synthesis of other compounds, such as chiral compounds, and in the study of organic reactions. 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol is also used as a model system for studying the mechanism of action of drugs and other compounds.
Mécanisme D'action
The mechanism of action of 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol has not been fully elucidated. However, it is believed to involve the formation of a cyclic ether, which is then followed by a dehydration reaction to give the desired product. The reaction is believed to involve the formation of an intermediate aryl-cyclopropane, which is then followed by a dehydration reaction to give the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol have not been extensively studied. However, it has been shown to have some anti-inflammatory effects in animal models. In addition, it has been shown to have some anti-bacterial and anti-fungal activity. It has also been shown to have some anti-cancer activity in laboratory studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol in laboratory experiments include its non-toxicity, its low cost, and its ability to act as a solvent for many organic compounds. It is also relatively easy to synthesize and can be used in a variety of different reactions. However, there are some limitations to using 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol in laboratory experiments. It is not very stable, and can easily decompose in the presence of heat or light. It is also not very soluble in water, so it may not be suitable for use in aqueous solutions.
Orientations Futures
For research on 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol include studying its effects on other biological systems, such as its effects on the immune system, as well as its effects on different types of cancer cells. In addition, further studies should be conducted to determine the mechanism of action of 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol and to identify potential therapeutic applications. Furthermore, research should be conducted to explore the potential of 1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol as a drug delivery system, as well as its potential for use in other industrial applications.
Propriétés
IUPAC Name |
1-[(3-fluoro-4-methylanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-9-3-4-10(7-11(9)13)14-8-12(15)5-2-6-12/h3-4,7,14-15H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGWGHOLKITMAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2(CCC2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(3-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485660.png)
![1-[(Phenylamino)methyl]cyclobutan-1-ol](/img/structure/B1485661.png)
![1-{4-[trans-2-Hydroxycyclobutyl]piperazin-1-yl}ethan-1-one](/img/structure/B1485662.png)
![2-{[(1-Hydroxycyclobutyl)methyl]amino}-4-methylphenol](/img/structure/B1485665.png)
![1-{[Methoxy(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485666.png)

![(3S,4R)-4-[2-(3-methylphenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1485669.png)
![(3R,4R)-4-[(4-chlorophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485670.png)

![(1S,2R)-2-[2-(thiophen-3-yl)ethynyl]cyclohexan-1-ol](/img/structure/B1485675.png)

![(3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485678.png)
![1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485680.png)
